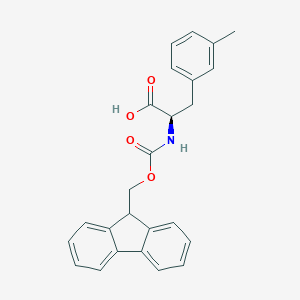

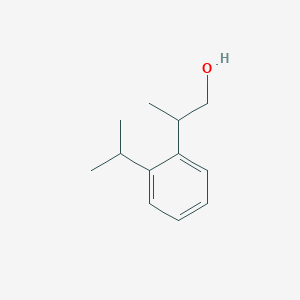

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, also known as Flumazenil, is a synthetic benzodiazepine antagonist used to reverse the effects of benzodiazepines, such as diazepam, lorazepam, and midazolam. It is a white crystalline powder that is insoluble in water and is available in both injectable and oral formulations. Flumazenil has a short half-life and is rapidly metabolized in the liver. It is primarily used in the medical setting to reverse benzodiazepine effects in cases of overdose or poisoning.

Applications De Recherche Scientifique

Hydrogel Formation

Fmoc-3-methyl-D-phenylalanine has been found to play a significant role in the formation of biofunctional hydrogel materials . These hydrogels can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Self-Assembly

The self-assembly of Fmoc-3-methyl-D-phenylalanine is crucial for hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described . It was found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel .

Drug Delivery Systems

The hydrogel formation property of Fmoc-3-methyl-D-phenylalanine can be utilized in the development of drug delivery systems . A model for drug release from FmocF hydrogel has been proposed .

Fabrication of Biofunctional Materials

Supramolecular nanostructures, which consist of self-assembling peptide derivatives, have attracted rapidly increasing attention for the fabrication of various biofunctional materials . Fmoc-3-methyl-D-phenylalanine is one of the peptide derivatives that can self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation .

Structural and Mechanical Properties Investigation

The gelation property and morphology of Fmoc-3-methyl-D-phenylalanine were compared to Fmoc-phenylalanine-glycine (Fmoc-FG). Consequently, the structural and mechanical properties of Fmoc-3-methyl-D-phenylalanine were investigated by spectroscopic methods and oscillatory rheometry .

Polymorphic Form Investigation

A new polymorphic form of Fmoc-3-methyl-D-phenylalanine was reported after transitioning to hydrogel . This could open up new avenues for the study of polymorphism in such compounds.

Mécanisme D'action

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPSSISZLAXRE-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)